2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine
Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with dichlorobenzyl, sulfanyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reagent reacts with the intermediate compound.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorobenzyl or pyrimidine ring positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique chemical structure, which may exhibit biological activity against various targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine .
- **2-[(2,6-Dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2S/c1-7-5-11(13(16,17)18)20-12(19-7)21-6-8-9(14)3-2-4-10(8)15/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVPWGRMKHTJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=CC=C2Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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